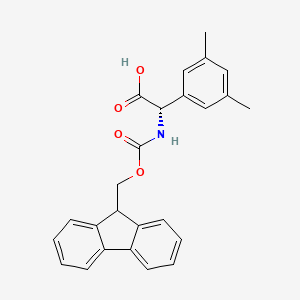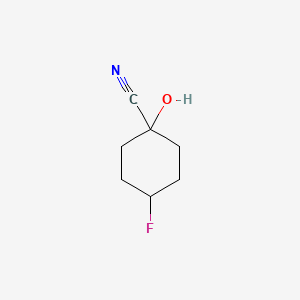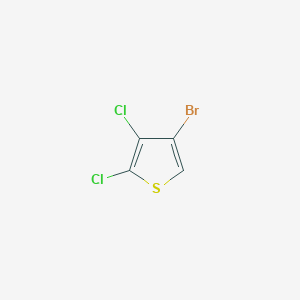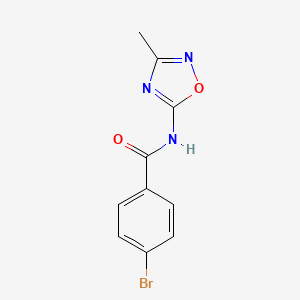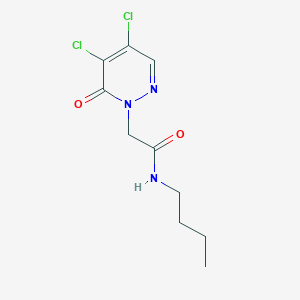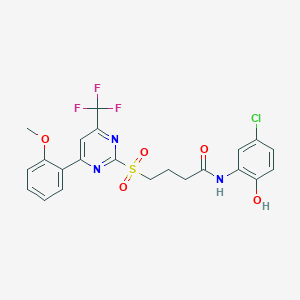
N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group, and then the attachment of the sulfonyl group. The final steps would involve the coupling of the pyrimidine derivative with the chlorohydroxyphenyl butanamide under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time would be essential to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, its sulfonyl group may impart desirable characteristics such as increased solubility or stability, making it useful in the formulation of coatings, adhesives, or other industrial products.
作用機序
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide include other sulfonyl-containing butanamides and pyrimidine derivatives. Examples include:
- N-(5-chloro-2-hydroxyphenyl)-4-(pyrimidin-2-yl)sulfonyl)butanamide
- N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the trifluoromethyl group, the sulfonyl group, and the butanamide moiety in a single molecule provides a unique set of chemical and biological properties that can be exploited for various applications.
特性
分子式 |
C22H19ClF3N3O5S |
|---|---|
分子量 |
529.9 g/mol |
IUPAC名 |
N-(5-chloro-2-hydroxyphenyl)-4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide |
InChI |
InChI=1S/C22H19ClF3N3O5S/c1-34-18-6-3-2-5-14(18)15-12-19(22(24,25)26)29-21(28-15)35(32,33)10-4-7-20(31)27-16-11-13(23)8-9-17(16)30/h2-3,5-6,8-9,11-12,30H,4,7,10H2,1H3,(H,27,31) |
InChIキー |
GJJLKXPELYZAIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=C(C=CC(=C3)Cl)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

